An In-Depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2
An In-Depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2, a crucial tool in neurodegenerative disease research. The document details its chemical structure, properties, and a representative synthesis protocol based on Fmoc solid-phase peptide synthesis (SPPS). Furthermore, it outlines its primary application as an inactive control peptide in studies of asparagine endopeptidase (AEP) and the proteolytic processing of the UNC5C receptor. Detailed experimental protocols for its synthesis and use in a UNC5C cleavage assay are provided, alongside characterization data and visualizations of key experimental workflows to support researchers in their study design and execution.
Chemical Structure and Properties
Fmoc-Ala-Glu-Gln-Lys-NH2, also denoted as Fmoc-AEQK-NH2, is a synthetic tetrapeptide. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is an amide. The presence of the Fmoc group makes it suitable for use in Fmoc-based solid-phase peptide synthesis.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C34H45N7O9 |
| Molecular Weight | 695.76 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥99.90%[1] |
| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light, preferably under nitrogen.[1] |
Role in Biological Research
Fmoc-Ala-Glu-Gln-Lys-NH2 serves as a critical negative control for the active peptide inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2).[1][2] Fmoc-AENK-NH2 is a selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that plays a role in the pathophysiology of neurodegenerative diseases like Alzheimer's by cleaving substrates such as the Amyloid Precursor Protein (APP) and the Netrin-1 receptor, UNC5C.[3][4][5]
The proteolysis of UNC5C by AEP is implicated in neuronal cell death pathways.[6][7] In experimental settings, Fmoc-Ala-Glu-Gln-Lys-NH2 is used to demonstrate that the inhibitory effects observed are specific to the asparagine residue in the active peptide and not due to non-specific peptide effects.
Experimental Protocols
Synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative manual Fmoc SPPS procedure for the synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide resin (e.g., 0.6 mmol/g loading)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling and Preparation: Swell Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HBTU/HOBt or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Ala-OH.
-
Final Fmoc Group: The N-terminal Fmoc group on Alanine is not removed.
-
Resin Washing and Drying: After the final coupling, wash the peptidyl-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Fmoc-Ala-Glu-Gln-Lys-NH2 product as a white powder.
-
-
Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
UNC5C Cleavage Assay
This protocol describes an in vitro assay to assess the cleavage of the UNC5C receptor by AEP and to evaluate the inhibitory potential of peptides.
Materials:
-
Recombinant active AEP
-
UNC5C protein source (e.g., cell lysate overexpressing UNC5C, or purified recombinant UNC5C)
-
Assay Buffer (e.g., 0.1 M NaOAc, 0.1 M NaCl, pH 6.0 for AEP activation and cleavage)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (inactive control)
-
Fmoc-Ala-Glu-Asn-Lys-NH2 (active inhibitor)
-
SDS-PAGE gels and Western Blotting reagents
-
Anti-UNC5C antibody (recognizing a fragment of interest)
Protocol:
-
Preparation of Reactions:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Negative Control (No AEP): UNC5C source, Assay Buffer.
-
Positive Control (AEP Activity): UNC5C source, active AEP, Assay Buffer.
-
Test (Inactive Peptide): UNC5C source, active AEP, Fmoc-Ala-Glu-Gln-Lys-NH2, Assay Buffer.
-
Test (Active Inhibitor): UNC5C source, active AEP, Fmoc-Ala-Glu-Asn-Lys-NH2, Assay Buffer.
-
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 45 minutes to 2 hours).[2][6]
-
Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis by Western Blot:
-
Separate the protein fragments in each reaction mixture by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-UNC5C antibody.
-
Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Interpretation of Results:
-
The negative control should show a prominent band for full-length UNC5C.
-
The positive control should show a decrease in the full-length UNC5C band and the appearance of cleavage fragments.
-
The reaction with Fmoc-Ala-Glu-Gln-Lys-NH2 is expected to show a similar pattern to the positive control, indicating no inhibition of UNC5C cleavage.[6]
-
The reaction with Fmoc-Ala-Glu-Asn-Lys-NH2 should show a reduction in the appearance of cleavage fragments and a stronger full-length UNC5C band compared to the positive control, indicating inhibition of AEP activity.[6]
-
Data Presentation
Table 2: Characterization Data for Fmoc-Ala-Glu-Gln-Lys-NH2
| Analysis | Result |
| Purity (RP-HPLC) | 99.90%[1] |
| Identity (Mass Spec) | Expected Mass: 695.76 [M+H]+, Observed Mass: Consistent with expected |
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Solid phase peptide synthesis [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UNC5C Receptor Proteolytic Cleavage by Active AEP Promotes Dopaminergic Neuronal Degeneration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
